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molecular formula C16H17F2N3O3 B1605715 3-Quinolinecarboxylic acid, 1,4-dihydro-6,8-difluoro-1-ethyl-4-oxo-7-(1-piperazinyl)- CAS No. 99726-76-8

3-Quinolinecarboxylic acid, 1,4-dihydro-6,8-difluoro-1-ethyl-4-oxo-7-(1-piperazinyl)-

Cat. No. B1605715
M. Wt: 337.32 g/mol
InChI Key: YHRXPOLYCUTZAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06492373B2

Procedure details

1-Ethyl-6,8-difluoro-7-{4-[2-(4-methoxyphenyl)-2-oxoethyl]-1-piperazinyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid was prepared from 1-ethyl-6,8-difluoro-4-oxo-7-(1-piperazinyl)-1,4-dihydroquinoline-3-carboxylic acid (0.50 g, 1.48 mmole) and 2-bromo-4′-methoxy-acetophenone (0.43 g, 1.86 mmole) by a method similar to that described for Example 4 (63% yield). Mp: 190° C. (dec). 1H NMR (DMSO-d6) δ 1.44 (t, 3H, J=7.0), 2.69 and 3.24 (two m, 8H), 3.84 (s, 3H), 3.87 (s, 2H), 4.58 (q, 2H, J=7.0), 7.05 (m, 2H), 7.85 (d, 1H), J=12.0), 8.01 (m, 2H), 8.92 (s, 1H), 14.92 (br s, 1H). Anal. Calcd. for C25H25F2N3O5•0.25 H2O: C, 61.28; H, 5.25; N, 8.58. Found: C, 61.25; H, 5.23; N, 8.67.

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[C:12]2[C:7](=[CH:8][C:9]([F:20])=[C:10]([N:14]3[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]3)[C:11]=2[F:13])[C:6](=[O:21])[C:5]([C:22]([OH:24])=[O:23])=[CH:4]1)[CH3:2].Br[CH2:26][C:27]([C:29]1[CH:34]=[CH:33][C:32]([O:35][CH3:36])=[CH:31][CH:30]=1)=[O:28]>>[CH2:1]([N:3]1[C:12]2[C:7](=[CH:8][C:9]([F:20])=[C:10]([N:14]3[CH2:15][CH2:16][N:17]([CH2:26][C:27]([C:29]4[CH:34]=[CH:33][C:32]([O:35][CH3:36])=[CH:31][CH:30]=4)=[O:28])[CH2:18][CH2:19]3)[C:11]=2[F:13])[C:6](=[O:21])[C:5]([C:22]([OH:24])=[O:23])=[CH:4]1)[CH3:2]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C(C)N1C=C(C(C2=CC(=C(C(=C12)F)N1CCNCC1)F)=O)C(=O)O
Name
Quantity
0.43 g
Type
reactant
Smiles
BrCC(=O)C1=CC=C(C=C1)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)N1C=C(C(C2=CC(=C(C(=C12)F)N1CCN(CC1)CC(=O)C1=CC=C(C=C1)OC)F)=O)C(=O)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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